molecular formula C24H32N6O4 B12617653 7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One

7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One

Cat. No.: B12617653
M. Wt: 468.5 g/mol
InChI Key: OFRWMWHKNKWEHT-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[3,4-b]pyrazin-2(1H)-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxy-pyridinyl, morpholinyl-ethyl, and propoxyethyl groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- involves interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives: Compounds with similar core structures but different substituents.

    Other Heterocyclic Compounds: Compounds with different heteroatoms or ring structures.

Uniqueness

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C24H32N6O4/c1-3-11-33-14-10-30-21-15-19(18-4-5-22(32-2)27-16-18)26-17-20(21)28-23(24(30)31)25-6-7-29-8-12-34-13-9-29/h4-5,15-17H,3,6-14H2,1-2H3,(H,25,28)

InChI Key

OFRWMWHKNKWEHT-UHFFFAOYSA-N

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC

Origin of Product

United States

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